molecular formula C11H23NO B15260403 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol

Cat. No.: B15260403
M. Wt: 185.31 g/mol
InChI Key: JXXGOEQKRNXJIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenated compounds, amines.

Major Products

Scientific Research Applications

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Aminomethyl)cyclohexyl]propan-2-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-[1-(Aminomethyl)cyclooctyl]propan-2-ol: Similar structure but with a cyclooctyl ring.

    2-[1-(Aminomethyl)cyclopentyl]propan-2-ol: Similar structure but with a cyclopentyl ring

Uniqueness

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)cycloheptyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-10(2,13)11(9-12)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3

InChI Key

JXXGOEQKRNXJIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCCC1)CN)O

Origin of Product

United States

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